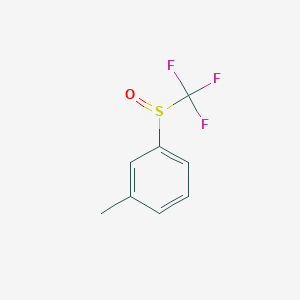

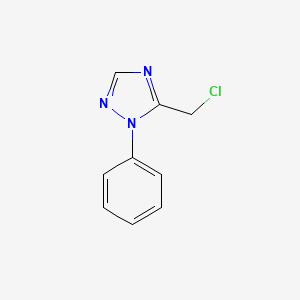

![molecular formula C12H9N3O7 B2520535 2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid CAS No. 175293-31-9](/img/structure/B2520535.png)

2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid (NBTA) is an organic compound that has been studied for its potential applications in scientific research. NBTA is a nitrobenzyl derivative of acetic acid, and is a member of the family of imidazolidinyl carboxylic acids. It has a relatively low molecular weight, and is soluble in a variety of solvents. NBTA has been found to have a number of useful properties, such as being an efficient catalyst for organic reactions, and having the ability to chelate metal ions. In addition, NBTA has been studied for its potential applications in medicine, as a drug delivery system, and as a potential therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Photosensitive Protecting Groups

The utilization of photosensitive protecting groups, including compounds like 2-nitrobenzyl, showcases promising applications in synthetic chemistry. Although the compound of interest, 2-[3-(4-Nitrobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid, was not directly mentioned, the mention of 2-nitrobenzyl as a photosensitive protecting group highlights the potential for innovative applications in the development of sensitive materials or in the controlled release of chemicals upon exposure to light. This area is still in the developmental stage but promises significant advancements in synthetic methodologies and material sciences (Amit, Zehavi, & Patchornik, 1974).

Hydantoin Derivatives in Medicinal Chemistry

Hydantoin derivatives, with the core structure of imidazolidine-2,4-dione, play a crucial role in medicinal chemistry. The hydantoin scaffold, integral to drugs like phenytoin and nitrofurantoin, demonstrates a wide range of biological activities. This underscores the importance of imidazolidinyl structures (related to the compound of interest) in drug discovery. These structures are pivotal in synthesizing non-natural amino acids and their conjugates, presenting a significant group of heterocycles with therapeutic and agrochemical applications. The efficient synthesis methodologies, such as the Bucherer-Bergs reaction, emphasize the versatility and potential of hydantoin derivatives in creating new therapeutic agents (Shaikh et al., 2023).

Biodegradation and Catabolism

The ability of certain bacteria to catabolize or assimilate compounds similar to this compound has been recognized. This involves gene clusters such as iac and iaa, which are responsible for the degradation of specific organic molecules, turning them into simpler compounds. This biodegradation process is critical in understanding the environmental fate of complex organic chemicals and offers insights into using microorganisms for environmental cleanup or biotransformation processes for industrial applications (Laird, Flores, & Leveau, 2020).

Redox Mediators and Organic Pollutant Treatment

The role of redox mediators in enhancing the efficiency of enzymatic degradation of recalcitrant organic pollutants highlights a potential application area for similar compounds. These mediators facilitate the breakdown of challenging pollutants, demonstrating the importance of chemical intermediates in environmental remediation and waste treatment processes. This approach is especially relevant for compounds that are resistant to conventional treatment methods, offering a pathway to mitigate pollution and enhance the sustainability of industrial processes (Husain & Husain, 2007).

Eigenschaften

IUPAC Name |

2-[3-[(4-nitrophenyl)methyl]-2,4,5-trioxoimidazolidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O7/c16-9(17)6-14-11(19)10(18)13(12(14)20)5-7-1-3-8(4-2-7)15(21)22/h1-4H,5-6H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKVEPYBCUHZMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=O)C(=O)N(C2=O)CC(=O)O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 8-thia-2,5-diazaspiro[3.5]nonane-2-carboxylate 8,8-dioxide](/img/structure/B2520458.png)

![2-(2-Cyclopropylpyrimidin-4-yl)-6,6-dimethyl-2-azaspiro[3.3]heptane](/img/structure/B2520459.png)

![N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2520464.png)

![(E)-4-(Dimethylamino)-N-[[5-(1,1,2,2,2-pentafluoroethyl)-1,2-oxazol-3-yl]methyl]but-2-enamide](/img/structure/B2520466.png)

![4-Fluorobicyclo[2.2.2]octan-1-amine](/img/structure/B2520471.png)

![N-(3-(N,N-dimethylsulfamoyl)phenyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2520472.png)

![2-[(2-Chlorophenyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B2520473.png)